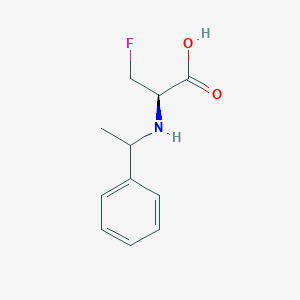
5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for their central nervous system depressant effects . This specific compound, with its unique isobutyryloxy and phenylethyl groups, may exhibit distinct pharmacological properties compared to other barbiturates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid typically involves the following steps:
Formation of Barbituric Acid Core: The barbituric acid core is synthesized by reacting malonic acid derivatives with urea under acidic conditions.
Introduction of Isobutyryloxy Group: The isobutyryloxy group is introduced through esterification reactions, where isobutyric acid is reacted with the barbituric acid core in the presence of a catalyst.
Addition of Phenylethyl Group: The phenylethyl group is added via alkylation reactions, using phenylethyl halides and a base to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the compound meets pharmaceutical standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the isobutyryloxy or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in derivatives with different functional groups.
Scientific Research Applications
5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid involves its interaction with the central nervous system:
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Pentobarbital: Used in anesthesia and euthanasia.
Uniqueness
5-Isobutyryloxy-5-(1-phenylethyl)barbituric acid is unique due to its specific functional groups, which may confer distinct pharmacological properties compared to other barbiturates .
Properties
CAS No. |
37431-39-3 |
|---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
[2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] 2-methylpropanoate |
InChI |
InChI=1S/C16H18N2O5/c1-9(2)12(19)23-16(10(3)11-7-5-4-6-8-11)13(20)17-15(22)18-14(16)21/h4-10H,1-3H3,(H2,17,18,20,21,22) |
InChI Key |
IOBTZSDTPDLZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1(C(=O)NC(=O)NC1=O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



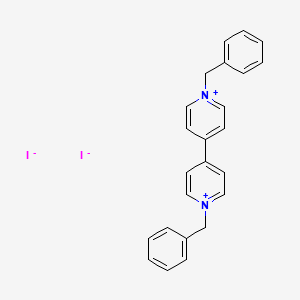
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
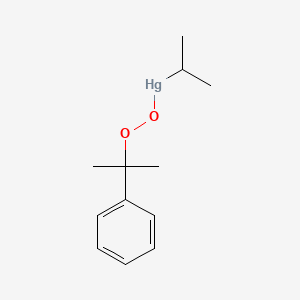
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
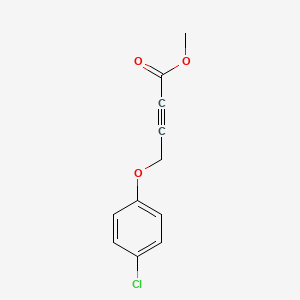


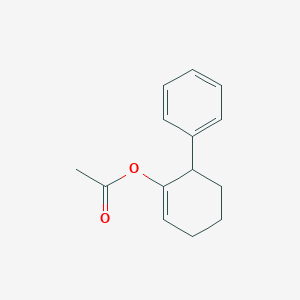
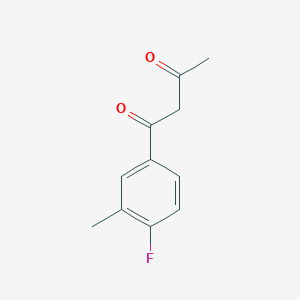
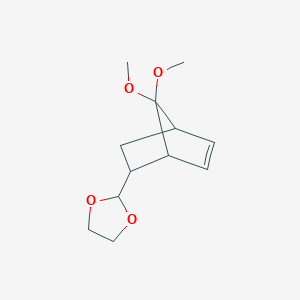

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
